molecular formula C11H13N3O2 B2630976 N-cyclopropyl-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 678549-23-0

N-cyclopropyl-N'-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B2630976
CAS No.: 678549-23-0
M. Wt: 219.244
InChI Key: DZXKCNDSZFUHJK-UHFFFAOYSA-N
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Description

N-cyclopropyl-N’-[(pyridin-3-yl)methyl]ethanediamide is an organic compound with the molecular formula C11H13N3O2. It is known for its unique structure, which includes a cyclopropyl group and a pyridin-3-ylmethyl group attached to an ethanediamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclopropyl-N’-[(pyridin-3-yl)methyl]ethanediamide can be synthesized through a multi-step process. One common method involves the reaction of pyridin-3-ylmethylamine with cyclopropyl isocyanate in the presence of a suitable solvent such as acetonitrile. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of N-cyclopropyl-N’-[(pyridin-3-yl)methyl]ethanediamide may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of the synthesis. The use of high-throughput screening and process optimization techniques can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-[(pyridin-3-yl)methyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-[(pyridin-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-N’-[(pyridin-3-yl)methyl]ethanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

N-cyclopropyl-N'-[(pyridin-3-yl)methyl]ethanediamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

N cyclopropyl N pyridin 3 yl methyl ethanediamide\text{N cyclopropyl N pyridin 3 yl methyl ethanediamide}

This structure features a cyclopropyl group linked to a pyridine moiety through an ethylenediamine framework, suggesting potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways. For instance, it has been noted that cyclopropyl derivatives can enhance hydrogen bonding characteristics, improving inhibitor efficacy against targets like p38α MAP kinase, which is crucial in inflammatory responses .
  • Receptor Modulation : It may interact with receptors involved in cell signaling pathways, potentially influencing processes such as cell proliferation and apoptosis .

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to this compound exhibit antimicrobial and anticancer properties. For example:

  • Antimicrobial Activity : Investigations have shown that certain derivatives possess significant antimicrobial effects, making them candidates for developing new antibiotics .
  • Anticancer Activity : Studies have highlighted the potential of similar structures in inducing apoptosis in cancer cells. In vitro assays demonstrated that related compounds could outperform established chemotherapeutic agents in cytotoxicity against specific cancer cell lines .

Data Table: Biological Activities and Research Findings

Activity Details Reference
AntimicrobialExhibits significant activity against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines; better cytotoxicity than bleomycin
Enzyme InhibitionInhibits p38α MAP kinase with improved pharmacokinetic properties

Case Studies

Case studies provide valuable insights into the practical applications and effects of this compound.

  • Case Study on Anticancer Efficacy :
    • A study involving the administration of a related compound to murine models demonstrated a reduction in tumor size compared to controls. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.
  • Clinical Trials for Inflammatory Diseases :
    • Ongoing clinical trials are evaluating the efficacy of N-cyclopropyl derivatives in treating rheumatoid arthritis. Early results indicate promise due to their selective inhibition of inflammatory pathways mediated by p38α MAP kinase .

Properties

IUPAC Name

N'-cyclopropyl-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c15-10(11(16)14-9-3-4-9)13-7-8-2-1-5-12-6-8/h1-2,5-6,9H,3-4,7H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXKCNDSZFUHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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